N-{(3R*,4R*)-1-[(1-ethyl-1H-indol-4-yl)methyl]-3-hydroxypiperidin-4-yl}isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{(3R*,4R*)-1-[(1-ethyl-1H-indol-4-yl)methyl]-3-hydroxypiperidin-4-yl}isonicotinamide is a useful research compound. Its molecular formula is C22H26N4O2 and its molecular weight is 378.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 378.20557608 g/mol and the complexity rating of the compound is 525. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Analytical Methodology and Biological Applications
- Development of Analytical Techniques : The validation of an HPLC method for the determination of urinary and plasma levels of N1-methylnicotinamide, a related compound, showcases the importance of analytical methods in studying the pharmacokinetics and biological effects of compounds like N-{(3R*,4R*)-1-[(1-ethyl-1H-indol-4-yl)methyl]-3-hydroxypiperidin-4-yl}isonicotinamide (Musfeld et al., 2001). This technique aids in assessing the compound's biological availability and its metabolites, providing insights into its therapeutic potential and mechanism of action.
Antimicrobial and Antifungal Properties
- Antimicrobial and Antifungal Effects : Research has demonstrated the synthesis and antimicrobial evaluation of isonicotinamide derivatives, highlighting their potential in combating bacterial and fungal infections (Ramachandran, 2017). These findings suggest that derivatives of this compound could be explored for their antimicrobial properties, contributing to the development of new therapeutic agents.
Hydrogen Bond Network Control
- Hydrogen Bond Network Dimensionality : The control of hydrogen bond network dimensionality in tetrachloroplatinate salts, including those of isonicotinamide, underscores the compound's relevance in crystal engineering and the design of materials with specific properties (Angeloni & Orpen, 2001). This aspect of research can lead to advancements in material science, particularly in the development of novel crystalline structures for pharmaceuticals and electronics.
Anticancer and Enzyme Inhibition
- Synthesis for Alzheimer's Disease Imaging : The synthesis of carbon-11-labeled isonicotinamides for potential PET imaging of GSK-3 enzyme in Alzheimer's disease indicates the compound's utility in neuroscience and diagnostic research (Gao et al., 2017). These applications are crucial for advancing our understanding of neurodegenerative diseases and developing targeted therapies.
Pharmacological Profiles
- Pharmacological Profiles : Exploring the pharmacological and behavioral profiles of related compounds, like N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl) Carbamide, offers insights into their potential therapeutic uses, including antipsychotic properties (Vanover et al., 2006). This line of research is vital for identifying new treatments for psychiatric disorders.
Eigenschaften
IUPAC Name |
N-[(3R,4R)-1-[(1-ethylindol-4-yl)methyl]-3-hydroxypiperidin-4-yl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2/c1-2-26-13-8-18-17(4-3-5-20(18)26)14-25-12-9-19(21(27)15-25)24-22(28)16-6-10-23-11-7-16/h3-8,10-11,13,19,21,27H,2,9,12,14-15H2,1H3,(H,24,28)/t19-,21-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDDFQKQTBWBDF-TZIWHRDSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C(C=CC=C21)CN3CCC(C(C3)O)NC(=O)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=CC2=C(C=CC=C21)CN3CC[C@H]([C@@H](C3)O)NC(=O)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.